Product packaging for Cryptophycin 52(Cat. No.:)

Cryptophycin 52

Cat. No.: B1242114
M. Wt: 669.2 g/mol
InChI Key: LSXOBYNBRKOTIQ-RQUBOUMQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cryptophycin 52 (LY355703) is a synthetic analogue of the natural macrocyclic depsipeptide cryptophycin-1, originally isolated from Nostoc cyanobacteria species . It functions as a potent antimitotic agent that destabilizes microtubules, thereby inhibiting tubulin polymerization and leading to cell cycle arrest in the G2/M phase and apoptosis . Its mechanism of action involves binding to the interdimer interface of tubulin, primarily on β-tubulin at a site that partially overlaps with the maytansine binding site; this binding induces conformational changes in tubulin that are incompatible with the microtubule lattice, effectively suppressing microtubule dynamics . In vitro, this compound exhibits exceptional potency, with IC50 values in the low picomolar range against a broad panel of human tumor cell lines, making it 40 to 400 times more potent than clinical agents like paclitaxel or vinblastine . A key research value of this compound is its ability to retain activity against multidrug-resistant (MDR) cancer cell lines that overexpress P-glycoprotein (P-gp) or MRP transport factors, suggesting it is a poor substrate for these efflux pumps . Although this compound advanced to Phase II clinical trials for conditions like non-small cell lung cancer and platinum-resistant ovarian cancer, its development was halted due to significant neurotoxicity and limited efficacy at the administered doses . Consequently, its primary research application has shifted to serving as a highly potent payload in the development of targeted therapeutic constructs, such as antibody-drug conjugates (ADCs) and small molecule-drug conjugates (SMDCs), where its cytotoxicity can be delivered specifically to tumor cells . This product is intended for research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H45ClN2O8 B1242114 Cryptophycin 52

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C36H45ClN2O8

Molecular Weight

669.2 g/mol

IUPAC Name

(3S,10R,13E,16S)-10-[(3-chloro-4-methoxyphenyl)methyl]-6,6-dimethyl-3-(2-methylpropyl)-16-[(1S)-1-[(2R,3R)-3-phenyloxiran-2-yl]ethyl]-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone

InChI

InChI=1S/C36H45ClN2O8/c1-21(2)17-29-34(42)45-27(22(3)31-32(47-31)24-11-8-7-9-12-24)13-10-14-30(40)39-26(19-23-15-16-28(44-6)25(37)18-23)33(41)38-20-36(4,5)35(43)46-29/h7-12,14-16,18,21-22,26-27,29,31-32H,13,17,19-20H2,1-6H3,(H,38,41)(H,39,40)/b14-10+/t22-,26+,27-,29-,31+,32+/m0/s1

InChI Key

LSXOBYNBRKOTIQ-RQUBOUMQSA-N

Isomeric SMILES

C[C@@H]([C@@H]1C/C=C/C(=O)N[C@@H](C(=O)NCC(C(=O)O[C@H](C(=O)O1)CC(C)C)(C)C)CC2=CC(=C(C=C2)OC)Cl)[C@@H]3[C@H](O3)C4=CC=CC=C4

Canonical SMILES

CC(C)CC1C(=O)OC(CC=CC(=O)NC(C(=O)NCC(C(=O)O1)(C)C)CC2=CC(=C(C=C2)OC)Cl)C(C)C3C(O3)C4=CC=CC=C4

Synonyms

cryptophycin 52
cryptophycin-52
LY 355703
LY-355703
LY355703

Origin of Product

United States

Molecular and Cellular Mechanisms of Action of Cryptophycin 52

Interaction with Microtubules and Tubulin

Cryptophycin (B1240208) 52's primary cellular target is tubulin. acs.org It binds to tubulin with high affinity, initiating a series of molecular changes that profoundly alter microtubule structure and function. acs.orgpnas.org

Tubulin Binding Site Characterization

The binding of Cryptophycin 52 to tubulin has been extensively studied to elucidate the precise molecular interactions that underpin its potent biological activity.

This compound binds to a site on β-tubulin that overlaps with the binding site of vinca (B1221190) alkaloids, a well-known class of microtubule-destabilizing agents. beilstein-journals.orgcore.ac.uk This region is often referred to as the vinca domain. aacrjournals.orgbeilstein-journals.org While not identical, the proximity of the cryptophycin and vinca alkaloid binding sites is supported by competition experiments. acs.org Evidence also suggests that the binding site for this compound partially overlaps with that of maytansine (B1676224). researchgate.netnih.gov The binding of this compound primarily occurs at the inter-dimer interface of tubulin. researchgate.netnih.gov

The binding of this compound to tubulin is not a passive event; it actively induces significant conformational changes in the tubulin dimer. acs.orgnih.gov These changes are a key aspect of its mechanism of action.

Upon binding, this compound induces a notable curvature in the tubulin dimer, a structural alteration that is incompatible with the straight lattice structure of a normal microtubule. researchgate.netnih.gov This induced curvature affects both α- and β-tubulin subunits, with particularly significant changes observed in helices H8 and H10. researchgate.netnih.gov The interaction perturbs the far-ultraviolet circular dichroic spectrum of tubulin, providing further evidence of a conformational shift. acs.org This binding is primarily driven by entropy with a minimal contribution from enthalpy. acs.org The binding is non-covalent in nature. acs.org

Microtubule Polymerization Dynamics Modulation

The conformational changes induced by this compound have profound consequences for the dynamic behavior of microtubules, which is essential for their cellular functions, particularly during cell division.

At high concentrations, this compound inhibits the polymerization of tubulin into microtubules. aacrjournals.orgpnas.org Significant inhibition of polymerization is observed at concentrations above 1 µM, with no microtubule formation occurring at concentrations greater than 2 µM. pnas.org However, at lower, more clinically relevant concentrations, its primary mechanism is not the wholesale prevention of polymerization but rather the subtle and potent modulation of microtubule dynamics. pnas.orgpnas.org For instance, a concentration of 250 nM of this compound only reduces the microtubule polymer mass by 20%. pnas.org

Perhaps the most critical aspect of this compound's mechanism of action is its potent suppression of microtubule dynamic instability. aacrjournals.orgpnas.org This refers to the alternating phases of growth and shortening that are characteristic of microtubule ends and are vital for the proper functioning of the mitotic spindle.

This compound is considered one of the most potent suppressors of microtubule dynamics discovered. pnas.orgnih.gov It achieves this by binding with high affinity to the ends of microtubules, with a dissociation constant (Kd) of 47 nM. pnas.orgpnas.org This binding effectively creates a stabilizing cap at the microtubule ends. pnas.orgnih.gov

Table 1: Effect of this compound on Microtubule Dynamic Instability Parameters

ParameterControl25 nM this compound% Change
Shortening Rate (µm/min)14.6 ± 2.35.4 ± 1.3-63%
Growing Rate (µm/min)0.94 ± 0.110.7 ± 0.11-26%
Data sourced from a study on the antiproliferative mechanism of Cryptophycin-52. pnas.org

Table 2: Binding and Inhibition Data for this compound

ParameterValue
IC50 for HeLa Cell Proliferation Inhibition11 pM
IC50 for Suppression of Microtubule Dynamicity in vitro20 nM
Dissociation Constant (Kd) for Microtubule End Binding47 nM
Data compiled from studies on the mechanism of action of Cryptophycin-52. pnas.orgnih.gov
Effects on Microtubule Shortening and Growing Rates

This compound exerts a powerful suppressive effect on the dynamic instability of microtubules by directly influencing their growth and shortening phases. pnas.orgcapes.gov.br Research indicates that the compound's impact is significantly more pronounced on the rate of shortening than on the rate of growth. pnas.orgnih.gov

Table 1: Effect of this compound on Microtubule Dynamic Rates

ParameterControl (0 nM this compound)25 nM this compoundPercent Change
Shortening Rate (µm/min)14.6 ± 2.35.4 ± 1.3-63%
Growing Rate (µm/min)0.94 ± 0.110.7 ± 0.11-26%
pnas.orgnih.gov
Impact on Overall Microtubule Dynamicity

Remarkably, only a very small number of bound molecules are required to elicit a significant effect. pnas.org By correlating the binding of radiolabeled [3H]cryptophycin-52 with its effects on microtubule dynamics, researchers determined that the binding of approximately 5-6 molecules of this compound per microtubule is sufficient to suppress dynamicity by 50%. pnas.orgcapes.gov.brpnas.org This potent suppression occurs with only a minimal (approximately 15%) reduction in the total microtubule polymer mass, highlighting that the primary mechanism is the stabilization of dynamics rather than wholesale depolymerization at these low concentrations. pnas.orgnih.gov

Cell Cycle Progression Perturbation

By disrupting the normal function of microtubules, which are essential components of the mitotic spindle, this compound effectively halts cell division. aacrjournals.orgontosight.ai

Exposure of cancer cells to this compound leads to a significant accumulation of cells in the G2-M phase of the cell cycle. aacrjournals.orgnih.govresearchgate.netaacrjournals.org This arrest is a direct consequence of the suppression of microtubule dynamics, which prevents the formation of a functional mitotic spindle required for chromosome segregation. aacrjournals.orgresearchgate.net Studies in various human cancer cell lines, including prostate and colon cancer cells, have consistently shown that picomolar concentrations of this compound are sufficient to induce this G2-M block. nih.govaacrjournals.orgnih.gov This disruption of the cell cycle is a primary contributor to the compound's antiproliferative effects. nih.gov

More specifically within the M-phase, this compound causes a pronounced block at the transition from metaphase to anaphase. pnas.orgresearchgate.net This leads to a significant accumulation of cells in mitotic metaphase. aacrjournals.orgnih.gov In HeLa cell studies, a concentration of 26 pM this compound was sufficient to block 50% of the cells in metaphase. pnas.orgnih.gov The maximal effect, a 95% block in metaphase, was observed at a concentration of 100 pM. pnas.orgnih.gov At these low concentrations (e.g., 20 pM), cells are arrested in mitosis with mitotic spindles that appear to have a similar microtubule mass as control cells, underscoring that the arrest is due to the suppression of dynamics rather than significant microtubule depolymerization. pnas.orgnih.gov

Table 2: Mitotic Metaphase Block in HeLa Cells by this compound

This compound ConcentrationPercentage of Cells Blocked in Metaphase
26 pM50%
100 pM95% (Maximal Block)
pnas.orgnih.gov

Apoptosis Induction Pathways

Following the prolonged arrest in mitosis, cells treated with this compound are ultimately driven to undergo apoptosis. aacrjournals.orgaacrjournals.org The cytotoxic effects of the compound are mediated, at least in part, through the activation of specific cell death signaling cascades. mdpi.com

In several cancer cell lines, the apoptosis induced by this compound is dependent on the activation of caspases, a family of proteases crucial for executing programmed cell death. nih.govmdpi.com Studies in human prostate cancer cells have shown that apoptosis is associated with the proteolytic processing and activation of caspase-3 and caspase-7. nih.govaacrjournals.org The activation of these executioner caspases leads to the cleavage of key cellular substrates, such as poly(ADP-ribose) polymerase (PARP). mdpi.comaacrjournals.org

Furthermore, research on DU-145 prostate cancer cells demonstrated that inhibitors of both caspase-3-like and caspase-1-like proteases could rescue cells from this compound-induced apoptosis, suggesting that activation of both caspase subfamilies is critical for the death of these cells. aacrjournals.org However, the requirement for caspases can be cell-type specific, as apoptosis induction in LNCaP prostate cancer cells by this compound was found to be caspase-independent, even though caspase-3-like activity was detected. nih.govaacrjournals.org

Caspase-Independent Apoptotic Signaling

While this compound often triggers apoptosis through caspase-dependent pathways, evidence suggests it can also induce cell death independently of these enzymes in certain cancer cell lines. nih.govaacrjournals.org In studies with the LNCaP human prostate cancer cell line, apoptosis induced by this compound was not inhibited by a pan-caspase inhibitor, even though caspase-3-like activity was detected. nih.govaacrjournals.org This indicates that while caspases may be activated, they are not essential for the execution of apoptosis in these specific cells. aacrjournals.org This caspase-independent cell death is a significant finding, as it suggests an alternative mechanism for eliminating cancer cells that may have developed resistance to traditional caspase-mediated apoptosis. nih.govaacrjournals.orgdntb.gov.ua

Modulation of Key Apoptotic and Anti-Apoptotic Regulators (e.g., Bcl-2, Bax, p53)

This compound influences a number of key proteins that regulate the apoptotic process. nih.govaacrjournals.org

Bcl-2 Family Proteins: The Bcl-2 family of proteins, which includes both anti-apoptotic members like Bcl-2 and Bcl-xL, and pro-apoptotic members like Bax, are critical regulators of apoptosis. This compound has been shown to induce the phosphorylation of Bcl-2 and/or Bcl-xL in several prostate cancer cell lines. nih.govaacrjournals.org While the precise role of this phosphorylation is complex, it is associated with the induction of apoptosis. aacrjournals.org Furthermore, cells that overexpress the anti-apoptotic protein Bcl-2 demonstrate increased resistance to apoptosis induced by this compound, highlighting the importance of the Bcl-2 family in mediating the drug's effects. nih.govaacrjournals.org

p53 Tumor Suppressor Protein: The p53 protein, a well-known tumor suppressor, can also be modulated by this compound. In LNCaP cells, which have a wild-type p53 gene, treatment with this compound leads to an increase in the levels of p53 protein. aacrjournals.orguniroma1.it This upregulation of p53 is accompanied by an increase in the expression of p21 and Bax, which are genes regulated by p53 and are involved in cell cycle arrest and apoptosis, respectively. aacrjournals.org However, the apoptotic effects of this compound are not strictly dependent on p53 status, as it can induce apoptosis in cancer cells with mutated or absent p53. nih.govaacrjournals.org

The following table summarizes the observed effects of this compound on key apoptotic regulators in different prostate cancer cell lines.

Cell Linep53 StatusEffect of this compound on p53Effect of this compound on BaxEffect of this compound on Bcl-2/Bcl-xL
LNCaP Wild-typeUpregulationUpregulationPhosphorylation
DU-145 MutantNo change in high basal levelsNot detectedPhosphorylation
PC-3 NullNot detectedUnchangedPhosphorylation

Inhibition of Macromolecular Synthesis

Studies have investigated the impact of this compound on the synthesis of essential macromolecules like DNA, RNA, and proteins.

Selective Inhibition of DNA Synthesis

Research has demonstrated that this compound can selectively inhibit the synthesis of DNA. nih.gov In studies using HCT-116 human colon adenocarcinoma cells, a 24-hour exposure to this compound resulted in the inhibition of DNA synthesis. nih.gov This inhibition of DNA replication is considered a significant factor contributing to the antiproliferative activity of the compound and the subsequent arrest of cells in the G2/M phase of the cell cycle. nih.govsemanticscholar.org

Selective Inhibition of RNA Synthesis

In addition to its effects on DNA, this compound has also been observed to inhibit the synthesis of RNA. nih.gov This effect was also noted in HCT-116 cells following a 24-hour treatment period. nih.gov

Observations Regarding Protein Synthesis

Interestingly, the same studies that demonstrated the inhibition of DNA and RNA synthesis found no significant effect on protein synthesis after a 24-hour exposure to this compound. nih.gov This suggests a degree of selectivity in the compound's inhibitory actions on macromolecular synthesis.

The table below outlines the effects of this compound on macromolecular synthesis in HCT-116 cells.

MacromoleculeEffect of this compound (24-hour exposure)
DNA Inhibition
RNA Inhibition
Protein No effect

Structure Activity Relationship Sar Studies of Cryptophycin 52 and Analogues

General Principles of Cryptophycin (B1240208) Structural Units (A, B, C, D) in Biological Activity

Unit A: This unit contains a crucial epoxide moiety. The epoxide group is considered essential for the potent cytotoxic activity of the molecule. researchgate.netnih.gov

Unit B: This fragment is a D-tyrosine derivative. Key features for biological activity in the natural product cryptophycin-1 include the chloro and O-methyl groups on the aromatic ring. researchgate.net

Unit C: This unit contains a methyl group that has been identified as important for the in vivo activity of cryptophycin-1. researchgate.net Cryptophycin 52 differs from cryptophycin 1 by having an additional methyl group in this unit. aacrjournals.org

Unit D: This unit, along with Unit C, contributes to the ester bond linkage in the depsipeptide structure. This ester bond is relatively susceptible to hydrolysis, but the intact macrolide ring it helps form is necessary for activity. researchgate.net

SAR studies indicate that while many modifications can lead to a drastic decrease in cytotoxicity, certain positions on the molecule can be altered to modulate its properties or to allow for conjugation to delivery systems. nih.govresearchgate.net

Modifications of Unit A and Their Influence on Potency and Solubility

Unit A has been a primary focus for synthetic modifications aimed at improving the physicochemical and pharmacological profile of this compound. aacrjournals.orgacs.orgacs.org

Substitutions on the phenyl ring of Unit A have been found to be generally well-tolerated, producing derivatives with comparable or, in some cases, superior activity to the parent compound. aacrjournals.orgacs.orgacs.org The position of the substituent influences the resulting antiproliferative activity, with the meta and para positions being more favorable than the sterically more demanding ortho position. acs.org For instance, analogues with 3-methyl and 3,4-dimethyl substitutions on the phenyl ring demonstrated potent activity. acs.org

While the introduction of polar substituents, such as a para-hydroxymethyl group, can increase water solubility and enhance activity against certain cancer cell lines, it may also lead to reduced cytotoxicity against multidrug-resistant (MDR) cell lines. core.ac.uk This is because such analogues can become better substrates for the P-glycoprotein drug efflux pump. aacrjournals.orgresearchgate.net

Table 1: In Vitro Activity of Unit A Phenyl-Substituted this compound Analogues

CompoundSubstitution on Phenyl Ring (Unit A)IC₅₀ vs. CCRF-CEM (nM)Reference
This compoundUnsubstituted0.022 acs.org
Analogue 93-Methyl0.15 acs.org
Analogue 133,4-Dimethyl0.05 acs.org
Analogue 16b2,5-Dimethyl2.0 acs.org

The epoxide in Unit A is critical for potency, and its hydrolysis to the corresponding diol results in a significant 500-fold reduction in cytotoxicity. core.ac.uk However, the epoxide can be converted to halohydrins, such as the corresponding chlorohydrin (cryptophycin 55), through acidolysis. core.ac.uk These chlorohydrin analogues often retain the in vitro activity of the parent epoxide and can exhibit a 100- to 1000-fold increase in in vivo bioactivity. core.ac.uk

The chlorohydrins are believed to act as prodrugs, converting back to the active epoxide form under physiological conditions. core.ac.uk To enhance the stability and aqueous solubility of these chlorohydrins, they can be further esterified with amino acids, such as glycine, to form glycinates. core.ac.uk These glycinate (B8599266) derivatives are also considered prodrugs. core.ac.uk

Table 2: Comparison of Epoxide vs. Chlorohydrin Analogues

CompoundUnit A MoietyIC₅₀ vs. CCRF-CEM (nM)Reference
This compoundEpoxide0.022 acs.org
Cryptophycin 55Chlorohydrin0.05 acs.org

To improve water solubility while retaining high potency, alkoxymethyl analogues have been investigated. core.ac.uk The introduction of a para-methoxymethyl group on the phenyl ring of Unit A resulted in an analogue that was more cytotoxic than the parent this compound. core.ac.uk

Additionally, fluorinated analogues have been synthesized, as fluorine functionalization is a common strategy in medicinal chemistry. A trifluoromethyl-modified cryptophycin, with the modification on Unit A, proved to be highly active, exhibiting an IC₅₀ value in the low picomolar range against KB-3-1 cells. researchgate.net

Modifications of Unit B and Their Influence on Potency and Conjugation Suitability

Unit B, the D-tyrosine fragment, has been identified as a viable site for modification, particularly for introducing functional groups that allow for conjugation to targeting moieties like antibodies or peptides. nih.govbeilstein-journals.orgnih.gov

Docking studies have suggested that the O-methyl group on the D-tyrosine ring of Unit B is not directly involved in the interaction with tubulin, making it a suitable point for modification. beilstein-journals.orgnih.gov Replacing this methoxy (B1213986) group with other functionalities has been a key strategy. nih.govresearchgate.net

The simple exchange of the para-methoxy group for a hydroxyl group reduces cytotoxicity by about one order of magnitude. nih.govresearchgate.net Replacement with a primary amino group shows a similar trend in activity loss. nih.govresearchgate.net However, subsequent N,N-dimethylation of that amino group significantly restores and even enhances cytotoxicity, demonstrating high potency. nih.govresearchgate.net These amino groups can serve as handles for conjugation. nih.gov Attaching larger moieties, such as an O-(hydroxyethyl) group, can maintain cytotoxicity in the subnanomolar range, providing a functional group for conjugation while preserving high potency. beilstein-journals.org

Table 3: In Vitro Activity of Unit B-Modified this compound Analogues

CompoundModification on Unit B (D-Tyrosine Ring)IC₅₀ vs. CCRF-CEM (pM)Reference
This compoundpara-OCH₃22 nih.govresearchgate.net
Analoguepara-OH520 nih.govresearchgate.net
Analoguepara-NH₂580 nih.govresearchgate.net
Analoguepara-N(CH₃)₂54 nih.govresearchgate.net

Incorporation of Functional Handles (e.g., amino, hydroxy, carboxy, sulfhydryl groups)

The incorporation of functional groups such as amino, hydroxy, carboxy, or sulfhydryl moieties into the cryptophycin-52 scaffold is a key strategy for enabling its conjugation to targeting molecules like antibodies, thus creating antibody-drug conjugates (ADCs). nih.govbeilstein-journals.org These functional handles provide a point of attachment for linkers, a critical component of ADCs that connects the cytotoxic payload to the antibody. nih.gov While many modifications to the cryptophycin structure can lead to a significant decrease in cytotoxicity, several positions have been identified where functional groups can be introduced with a tolerable loss of activity. nih.govbeilstein-journals.org

Viable attachment points have been primarily explored at the para-phenyl position of unit A and through derivatization of the epoxide in unit A to a halohydrin, which can then be further modified. nih.govbeilstein-journals.orgresearchgate.netresearchgate.netresearchgate.net More recent investigations have successfully established modifications at the α-position of unit C and within unit D as potent and conjugable sites. nih.govbeilstein-journals.orgresearchgate.netresearchgate.net

Research into modifying unit B has been less extensive but has yielded important insights. nih.govbeilstein-journals.org For example, replacing the para-methoxy group of cryptophycin-52 with a hydroxy group results in only a roughly tenfold decrease in cytotoxicity. nih.govbeilstein-journals.orgbeilstein-journals.org Further functionalization of this hydroxy group, for instance with ethylene (B1197577) glycol residues, leads to a more pronounced reduction in cytotoxicity that increases with the length of the ethylene glycol chain. nih.govbeilstein-journals.org The introduction of an amino group at this position shows a similar trend in decreased activity; however, subsequent N,N-dimethylation of the amino group can significantly restore cytotoxicity. nih.govbeilstein-journals.orgbeilstein-journals.org

A versatile synthetic route has been developed to create an array of new cryptophycin analogues with modifications in unit D, introducing a range of functional groups suitable for conjugation, including amino, hydroxy, carboxy, and sulfur-containing derivatives. researchgate.netresearchgate.net Several of these derivatives, particularly those with lipophilic and sterically small groups like alkylated amino groups, maintain low picomolar cytotoxicity. researchgate.netresearchgate.net

The table below summarizes the effects of incorporating various functional handles on the cytotoxicity of cryptophycin-52 analogues.

Unit Modification Resulting Functional Group Effect on Cytotoxicity Reference
Unit A Derivatization of epoxideHalohydrin (-glycinate)Potent and provides an attachment point. nih.govbeilstein-journals.orgresearchgate.netresearchgate.netresearchgate.netmdpi.com nih.govbeilstein-journals.orgresearchgate.netresearchgate.netresearchgate.netmdpi.com
Unit A Substitution at para-phenyl positionAminomethyl, HydroxymethylViable for conjugation. researchgate.net researchgate.net
Unit B Exchange of para-methoxy groupHydroxy~10-fold decrease in cytotoxicity. nih.govbeilstein-journals.orgbeilstein-journals.org nih.govbeilstein-journals.orgbeilstein-journals.org
Unit B Exchange of para-methoxy groupAminoDecreased cytotoxicity. nih.govbeilstein-journals.orgbeilstein-journals.org nih.govbeilstein-journals.orgbeilstein-journals.org
Unit B N,N-dimethylation of para-amino groupN,N-dimethylaminoSignificantly increased cytotoxicity compared to the primary amine. nih.govbeilstein-journals.orgbeilstein-journals.org nih.govbeilstein-journals.orgbeilstein-journals.org
Unit C Modification at α-positionVariousEstablished as a potent and conjugable site. nih.govbeilstein-journals.org nih.govbeilstein-journals.org
Unit D Various modificationsAmino, Hydroxy, Carboxy, SulfhydrylMany derivatives retain high, low picomolar cytotoxicity. researchgate.netresearchgate.net researchgate.netresearchgate.net
Unit D Introduction of a free carboxylic acidCarboxyHighly potent, though activity against MDR cell lines is reduced. core.ac.uk core.ac.uk

Modifications of Unit C and Their Influence on Stability

A significant challenge in the development of early cryptophycins, such as cryptophycin-1, was their susceptibility to in vivo hydrolysis of the ester bond between unit C and unit D. uni-tuebingen.deresearchgate.net This metabolic instability limited their therapeutic potential. researchgate.net To address this, cryptophycin-52 was synthesized, incorporating a key structural modification in unit C: a gem-dimethyl group at the α-position (C-6). uni-tuebingen.deresearchgate.netnih.gov

This gem-dimethyl substitution provides steric hindrance around the vulnerable ester linkage, making the compound more resistant to enzymatic and chemical hydrolysis. researchgate.netresearchgate.net The increased stability of cryptophycin-52 compared to its predecessors with only a single methyl group at C-6 was a critical factor in its selection as a clinical candidate. uni-tuebingen.deresearchgate.netnih.gov While the gem-dimethyl group enhances stability, structure-activity relationship studies have shown that the size of the substituents at this position is important; bulkier groups can lead to decreased cytotoxic activity. thieme-connect.de The introduction of the gem-dimethyl moiety in cryptophycin-52 represents a successful strategy to overcome the hydrolytic instability of the cryptophycin scaffold, thereby improving its drug-like properties. researchgate.netnih.gov

Modifications of Unit D and Their Role in Molecular Projection and Potential Conjugation

Structural analyses, including X-ray crystallography of tubulin-bound cryptophycin, have revealed that unit D projects outwards from the binding pocket on tubulin. researchgate.netnih.gov This solvent-exposed orientation suggests that modifications to this unit are less likely to interfere with the compound's binding to its target protein, making it an attractive site for introducing functional groups for conjugation. researchgate.netnih.govnih.gov

This hypothesis has been confirmed by the synthesis and biological evaluation of numerous cryptophycin analogues with modified unit D. researchgate.netresearchgate.net These studies have demonstrated that a variety of functional groups can be incorporated into the side chain of unit D without a dramatic loss of the compound's potent cytotoxicity. researchgate.netresearchgate.net For example, analogues featuring a free carboxylic acid in unit D have been synthesized and show high potency, with IC50 values in the picomolar range against certain cell lines. core.ac.uk

The suitability of unit D as a conjugation site is a significant finding, as it provides an alternative to modifications in other units that are often more sensitive to structural changes. nih.govbeilstein-journals.orgnih.gov The ability to attach linkers and targeting moieties to unit D opens up possibilities for developing novel cryptophycin-based ADCs and other targeted drug delivery systems. researchgate.netresearchgate.net The isobutyl group of unit D has been specifically highlighted as a potential conjugation point. nih.gov

The following table presents data on cryptophycin-52 analogues modified in unit D, highlighting their retained potency.

Unit D Modification Cell Line IC50 Value Reference
Allyl ester protectedKB-3-114.5 pM core.ac.uk
Allyl ester protectedKB-V1 (MDR)0.66 nM core.ac.uk
Free carboxylic acidKB-3-188.6 pM core.ac.uk
Free carboxylic acidKB-V1 (MDR)372 nM core.ac.uk

Synthetic Methodologies and Derivatization Strategies for Cryptophycin 52

Total Synthesis Approaches

Total synthesis provides access to Cryptophycin (B1240208) 52 and its analogues, allowing for systematic structural modifications to probe structure-activity relationships. These strategies are often characterized by their convergent nature, sophisticated stereochemical control, and innovative macrocyclization techniques.

The total synthesis of Cryptophycin 52 is most effectively achieved through convergent strategies, wherein complex molecular fragments are synthesized independently and then coupled together in the later stages. nih.govacs.orgresearchgate.net This approach is more efficient than a linear synthesis, where yields can diminish substantially over a long sequence of reactions.

A notable enantioselective synthesis involves the assembly of three key fragments: a phenyl hexenal (B1195481) fragment, a D-tyrosine phosphonate, and a protected β-amino acid derivative. nih.govacs.org The stereocenters in these fragments are established using highly specific reactions. For instance, the two stereogenic centers in the phenyl hexenal fragment can be derived from an optically active 4-phenylbutyrolactone, which is synthesized enantioselectively via a Corey-Bakshi-Shibata (CBS) reduction. nih.govacs.org This strict control over stereochemistry is crucial, as the biological activity of cryptophycins is highly dependent on their absolute configuration.

Retrosynthetically, this compound is deconstructed into four distinct building blocks, designated as Units A, B, C, and D. researchgate.netthieme-connect.de This modular design allows for divergent syntheses, where various analogues can be produced by substituting one or more of the standard units with a modified version. nih.govresearchgate.net

Unit A: A unique α,β-unsaturated δ-hydroxy acid, specifically (2E,5S,6S,7R,8R)-7,8-epoxy-5-hydroxy-6-methyl-8-phenyloct-2-enoic acid for the cryptophycin family. thieme-connect.de Its synthesis is a significant challenge, and multiple routes have been developed to generate its four stereogenic centers efficiently. researchgate.netnih.gov

Unit B: An amino acid, which in this compound is a derivative of D-tyrosine. uni-bielefeld.de

Unit C: A β-amino acid. In this compound, this unit contains a characteristic gem-dimethyl group, distinguishing it from the naturally occurring Cryptophycin 1. aacrjournals.org An azido-functionalized precursor, β-azidopivalic acid, has been used as a novel Unit C precursor to streamline the synthesis by reducing the need for protecting groups. acs.org

Unit D: A hydroxy acid, specifically (R)-3-hydroxy-2-methylpropanoic acid. researchgate.net

The assembly of these fragments typically involves sequential peptide and ester bond formations to create a linear seco-depsipeptide, which is the precursor for the final macrocyclization step. researchgate.netresearchgate.net

The benzylic epoxide in Unit A is a critical pharmacophore, but its stereospecific installation is challenging. acs.org Direct epoxidation of the styrenyl double bond in the macrocyclic precursor often results in poor diastereoselectivity. nih.gov To overcome this, specific diastereoselective methods have been employed.

One highly effective strategy is the Sharpless Asymmetric Dihydroxylation (AD) . nih.govresearchgate.net This reaction converts the alkene to a diol with high stereocontrol. The resulting diol is then transformed into the required epoxide in a subsequent two-step procedure, which has been optimized to proceed in high yield even on base-sensitive substrates. nih.gov

An alternative and even more selective method is the Shi Epoxidation . This technique uses a fructose-derived ketone as a catalyst with Oxone as the oxidant. In the synthesis of a this compound precursor, the Shi epoxidation provided the desired epoxide diastereomer in a superior 6.5:1 ratio, a significant improvement over other methods. acs.orguni-giessen.de

Epoxidation Strategy Key Reagents/Catalyst Key Feature Reported Selectivity (desired:undesired)
Sharpless Asymmetric Dihydroxylation AD-mix, OsO₄ (cat.), K₃Fe(CN)₆Forms a diol intermediate with high stereocontrol, which is then converted to the epoxide. nih.govresearchgate.netHigh stereoselectivity in the dihydroxylation step. nih.gov
Shi Epoxidation Fructose-derived ketone catalyst, OxoneDirect epoxidation with high diastereoselectivity. acs.orguni-giessen.de6.5:1. uni-giessen.de
Direct Epoxidation (Standard) m-CPBASimple, one-step process but lacks selectivity. drugfuture.comOften poor, not exceeding 2:1. uni-giessen.de

The final key step in the total synthesis is the macrocyclization of the linear precursor to form the 16-membered ring. The choice of cyclization site and methodology is critical for achieving good yields.

Ring-Closing Metathesis (RCM) is a powerful and widely used technique for forming the macrocycle. researchgate.net This reaction, often employing a Grubbs-type ruthenium catalyst, forms a carbon-carbon double bond to close the ring. beilstein-journals.orgnih.gov It has been reliably used to assemble the cryptophycin backbone. beilstein-journals.org

Macrolactamization (amide bond formation) and macrolactonization (ester bond formation) are common alternative strategies.

Macrolactamization: This involves forming the amide bond between Unit B and Unit C. A one-pot procedure involving a Staudinger reduction of an azide (B81097) to an amine, followed by intramolecular cyclization, has been successfully used, minimizing the need for protective groups. acs.org Another approach uses pentafluorodiphenylphosphinate (FDPP) to facilitate the amide bond formation. drugfuture.com

"Clicktophycin-52": In a novel approach, an endocyclic amide bond was replaced with a 1,4-disubstituted 1H-1,2,3-triazole ring. The macrocycle was then formed using a Cu(I)-mediated azide-alkyne cycloaddition ("click" reaction), demonstrating the versatility of macrocyclization chemistry. acs.org

Macrocyclization Method Key Reagents/Catalyst Bond Formed
Ring-Closing Metathesis (RCM) Grubbs Catalyst (Ru-based)Alkene (C=C) researchgate.netbeilstein-journals.org
Macrolactamization FDPP; or via Staudinger ReductionAmide (N-C=O) acs.orgdrugfuture.com
Yamaguchi Esterification 2,4,6-Trichlorobenzoyl chloride, DMAPEster (O-C=O) researchgate.net
Azide-Alkyne "Click" Cycloaddition Cu(I) catalystTriazole Ring acs.org

Semi-Synthetic Approaches

Semi-synthetic methods involve the chemical modification of a pre-existing cryptophycin core, which can be obtained either from natural sources or total synthesis. provendis.info This approach is particularly useful for creating analogues for specific applications, such as antibody-drug conjugates (ADCs).

A key semi-synthetic derivative is the chlorohydrin analogue of this compound, known as Cryptophycin-55 . nih.gov This is prepared from this compound by opening the epoxide ring. While more active, Cryptophycin-55 is less stable. To improve stability and provide a handle for conjugation, it can be further modified to a glycinate (B8599266) ester . The free amino group of the glycinate serves as a convenient attachment point for linkers used in drug delivery systems. nih.gov Other early semi-synthetic modifications involved hydrolysis or alcoholysis of the epoxide moiety. google.com

Chemoenzymatic Production of Analogues

Chemoenzymatic synthesis combines the flexibility of chemical synthesis with the high selectivity of biological catalysts. This strategy has been powerfully applied to the production of novel cryptophycin analogues. researchgate.netumich.edunih.gov The key enzymes are derived from the cryptophycin biosynthetic pathway. acs.org

Cryptophycin Thioesterase (CrpTE): This enzyme catalyzes the macrocyclization step, converting a linear N-acetyl cysteamine (B1669678) (SNAC) thioester precursor into the macrocyclic product. CrpTE has shown remarkable substrate flexibility, accepting a wide range of chemically synthesized linear precursors with modifications, particularly in Unit A. nih.govacs.org This allows for the enzymatic production of a library of unnatural cryptophycin derivatives.

Cryptophycin Epoxidase (CrpE): This P450 enzyme is responsible for the stereospecific formation of the β-epoxide in Unit A. acs.orgacs.org Using CrpE in the final step of the synthesis bypasses the challenges of diastereoselective chemical epoxidation, ensuring the correct stereochemistry required for high potency. nih.govacs.org

This dual-enzyme system (CrpTE and CrpE) provides a powerful and efficient platform for generating diverse cryptophycin analogues by first chemically synthesizing modified linear substrates and then using the enzymes for the crucial cyclization and epoxidation steps. nih.govacs.org

Precursor-Directed Biosynthesis

Precursor-directed biosynthesis has emerged as a viable strategy for generating novel cryptophycin analogs, including this compound. acs.orgacs.org This approach leverages the inherent substrate flexibility of the enzymes within the cryptophycin biosynthetic pathway. acs.orgacs.org The core of this pathway is a multienzyme complex composed of polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS), which are responsible for assembling the four constituent subunits (A, B, C, and D) of the cryptophycin macrocycle. acs.orgnih.gov

Researchers have demonstrated that by feeding unnatural precursor molecules to the producing organism, Nostoc sp., these can be incorporated into the final cryptophycin structure. acs.orgacs.org This has been successfully applied to modify various units of the molecule. For instance, the introduction of different phenylalanine derivatives can alter not only the starter unit but also unit B. acs.org Furthermore, the use of appropriate β-amino acid precursors has enabled the modification of unit C, a key step in the biotechnological production of this compound, which was previously only accessible through total chemical synthesis. acs.orgacs.org This method has led to the creation of numerous new cryptophycin analogs, showcasing the versatility of precursor-directed biosynthesis in expanding the chemical diversity of this potent class of compounds. acs.orgnih.gov

Enzymatic Assembly Utilizing Cryptophycin Thioesterase (CrpTE)

A significant advancement in the synthesis of cryptophycins has been the utilization of chemoenzymatic strategies, particularly the application of Cryptophycin thioesterase (CrpTE). researchgate.net This enzyme plays a crucial role in the natural biosynthetic pathway by catalyzing the final macrocyclization step. acs.org In vitro studies have demonstrated the remarkable efficiency of CrpTE in converting linear seco-cryptophycin precursors into the cyclic form. researchgate.net

The utility of CrpTE extends beyond the synthesis of natural cryptophycins. The enzyme exhibits a notable degree of substrate flexibility, accommodating a range of synthetic precursors with modifications in various subunits. researchgate.net This flexibility has been exploited to produce novel analogs with altered properties. researchgate.net For example, CrpTE has been successfully used to cyclize seco-cryptophycins bearing heterocyclic functionalities in unit A. researchgate.net Furthermore, the activity of CrpTE can be optimized under various reaction conditions, including different temperatures, pH levels, and the presence of organic co-solvents, which is advantageous for the cyclization of poorly soluble synthetic precursors. researchgate.net This enzymatic approach, often used in tandem with other enzymes from the cryptophycin pathway like the epoxidase CrpE, provides a powerful and stereospecific method for producing complex cryptophycin analogs. researchgate.netacs.org

Design and Synthesis of Functionalized Cryptophycin Analogues for Targeted Delivery

The high potency of this compound is unfortunately accompanied by a narrow therapeutic window, primarily due to neurotoxicity observed in clinical trials. nih.govresearchgate.net This has shifted the focus from its use as a standalone chemotherapeutic to its application as a payload in targeted drug delivery systems. nih.govresearchgate.net This strategy aims to selectively deliver the cytotoxic agent to tumor cells, thereby minimizing systemic toxicity and enhancing therapeutic efficacy. nih.govnih.gov A critical aspect of this approach is the design and synthesis of functionalized cryptophycin analogues that can be attached to a targeting moiety. nih.govbeilstein-journals.org

Integration with Linker Technologies (e.g., Val-Cit linker)

A key component of targeted drug conjugates is the linker, which connects the cytotoxic payload to the targeting vehicle. google.com The linker's properties are crucial as they influence the stability of the conjugate in circulation and the efficiency of payload release at the target site. google.com For cryptophycin-based conjugates, cleavable linkers are often employed to ensure that the potent payload is released within the tumor microenvironment. google.comnih.gov

One of the most widely used cleavable linkers incorporates the dipeptide sequence valine-citrulline (Val-Cit). nih.govacs.org This linker is designed to be stable in the bloodstream but is susceptible to cleavage by proteases, such as cathepsin B, which are often overexpressed in tumor cells. nih.govsci-hub.se The synthesis of cryptophycin conjugates with Val-Cit linkers typically involves the use of a self-immolative spacer, such as p-aminobenzyl alcohol (PABC), which ensures the efficient release of the unmodified drug following enzymatic cleavage. nih.govacs.org

The integration of this compound's prodrug, Cryptophycin 55, which contains a free hydroxyl group for conjugation, with Val-Cit linker technology has been successfully demonstrated. nih.gov This involves multi-step chemical synthesis to attach the linker-payload moiety to the targeting ligand. nih.govacs.org The resulting conjugates have shown potent in vitro cytotoxicity against target-positive cancer cell lines. nih.gov

Preparation for Small Molecule-Drug Conjugates (SMDCs) and Antibody-Drug Conjugates (ADCs)

The development of functionalized cryptophycin analogues has enabled their incorporation into both small molecule-drug conjugates (SMDCs) and antibody-drug conjugates (ADCs). researchgate.netresearchgate.net Both platforms aim to achieve targeted delivery of the potent cryptophycin payload, but they differ in the nature of the targeting vehicle. nih.gov

Antibody-Drug Conjugates (ADCs): ADCs utilize monoclonal antibodies that specifically recognize antigens overexpressed on the surface of cancer cells. nih.gov To create cryptophycin-based ADCs, a derivative of this compound, often Cryptophycin 55, is conjugated to an antibody via a linker. researchgate.netnih.gov For instance, Cryptophycin 55 has been conjugated to trastuzumab, an antibody targeting the HER2 receptor, for the treatment of HER2-positive breast and gastric cancers. nih.gov These ADCs have demonstrated potent and selective killing of HER2-positive tumor cells in vitro and significant antitumor activity in preclinical xenograft models. researchgate.netnih.gov

Small Molecule-Drug Conjugates (SMDCs): SMDCs employ small molecules as targeting ligands, which can offer advantages such as better tissue penetration and lower manufacturing costs compared to antibodies. nih.gov Cryptophycin-based SMDCs have been developed by conjugating a cryptophycin derivative to a small molecule that binds to a tumor-associated target. nih.govacs.org An example is the conjugation of a cryptophycin analog to a bidentate acetazolamide (B1664987) derivative that targets carbonic anhydrase IX (CAIX), an antigen expressed in renal cell carcinoma. acs.orgacs.org These SMDCs have shown promising results in preclinical studies, demonstrating the versatility of cryptophycins as payloads for various targeted therapeutic strategies. acs.orgprovendis.info

Strategies for Improved Aqueous Solubility

A significant challenge in the development of this compound and its analogs is their poor aqueous solubility. aacrjournals.orgcore.ac.uk This can limit their formulation and in vivo efficacy. aacrjournals.org Consequently, various strategies have been explored to enhance the water solubility of these compounds.

One approach involves the introduction of polar or ionizable functional groups into the cryptophycin structure. aacrjournals.orgcore.ac.uk medicinal chemistry efforts have focused on modifying unit A of the molecule, as this region is more tolerant to structural changes without a significant loss of cytotoxic activity. aacrjournals.orgnih.gov The introduction of substituents such as amino, hydroxyl, or carboxylic acid groups on the phenyl ring of unit A has been investigated. aacrjournals.orgnih.gov For example, the synthesis of para-alkoxymethyl analogs was aimed at improving both bioactivity and water solubility. researchgate.net

Preclinical Biological Evaluation and Efficacy Studies

In Vitro Antiproliferative and Cytotoxic Activity

The in vitro effects of Cryptophycin (B1240208) 52 have been extensively studied across a multitude of human tumor cell lines, revealing its exceptional potency and broad-spectrum activity.

Cryptophycin 52 consistently exhibits potent antiproliferative and cytotoxic activity at picomolar concentrations in a diverse range of human tumor cell lines. nih.govnih.gov Its efficacy has been documented in cell lines derived from various cancers, including lymphoma, leukemia, colon, cervical, and breast cancers. nih.gov The compound's mechanism of action involves the inhibition of microtubule polymerization, leading to cell cycle arrest in the G2-M phase and subsequent apoptosis, or programmed cell death. aacrjournals.orgnih.gov

Studies have shown that this compound's antiproliferative activity is significantly more potent—by a factor of 40 to 400 times—than clinically established antimicrotubule agents such as paclitaxel (B517696) and the Vinca (B1221190) alkaloids, vinblastine (B1199706) and vincristine (B1662923). nih.gov For instance, in human prostate cancer cell lines LNCaP, PC-3, and DU-145, this compound induced a reduction in cell viability at concentrations as low as 0.1 pM. nih.gov

The remarkable potency of this compound is further highlighted by its IC50 values (the concentration required to inhibit the growth of 50% of cells) in the low picomolar to low nanomolar range across various cell lines.

Cell LineCancer TypeIC50 Value
CCRF-CEMT-cell lymphoblast-like leukemia22 pM
KB-3-1Cervical Carcinoma313 pM
LNCaPProstate CarcinomaEffective at ≥ 0.1 pM
PC-3Prostate CarcinomaEffective at ≥ 0.1 pM
DU-145Prostate CarcinomaEffective at ≥ 0.1 pM

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become insensitive to a broad range of anticancer drugs. This compound has demonstrated the ability to overcome this resistance, showing significant activity against MDR cancer cells. nih.gov

One of the primary mechanisms of MDR is the overexpression of efflux pumps like P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR-1). These pumps actively transport chemotherapeutic agents out of the cancer cell, reducing their intracellular concentration and effectiveness. Unlike many conventional anticancer drugs, including paclitaxel and Vinca alkaloids, this compound appears to be relatively insensitive to the P-gp efflux mechanism. nih.gov This insensitivity allows this compound to maintain its potent cytotoxic effects in cancer cells that overexpress P-gp. nih.gov

In addition to P-gp, another important efflux pump involved in MDR is the multidrug resistance-associated protein (MRP-1). Similar to its insensitivity to P-gp, this compound has shown a relative lack of susceptibility to the MRP-1 efflux pump. nih.gov This characteristic further contributes to its broad-spectrum activity against various drug-resistant tumor cell lines.

Activity Against Multidrug-Resistant (MDR) Cancer Cells

In Vivo Efficacy in Non-Human Tumor Models

The promising in vitro activity of this compound has been substantiated by its significant in vivo efficacy in various non-human tumor models.

This compound has demonstrated a broad range of antitumor activity in murine tumor models, including those that are resistant to standard chemotherapeutic agents like Taxol and Adriamycin. aacrjournals.org Its efficacy has been evaluated in syngeneic mouse models, which utilize tumor tissues from the same genetic background as the mouse strain, providing a more clinically relevant setting with a functional immune system.

Notably, this compound has shown significant activity against both drug-sensitive and multidrug-resistant murine solid tumors. For instance, in a study evaluating its effects on a murine pancreatic adenocarcinoma (Panc-03) and an Adriamycin-resistant murine mammary adenocarcinoma (Mamm-17/Adr) that overexpresses P-gp, this compound was highly effective against both tumor types. aacrjournals.org The efficacy in these models is often quantified by the log kill value, which represents the magnitude of cancer cell reduction.

Murine Tumor ModelCharacteristicsLog Kill Value
Pancreatic Adenocarcinoma (Panc-03)Drug-sensitive1.9
Adriamycin-Resistant Mammary Adenocarcinoma (Mamm-17/Adr)P-gp overexpressing (MDR)2.0

This potent in vivo activity, especially against a P-gp overexpressing and drug-resistant tumor model, corroborates the in vitro findings and underscores the potential of this compound to overcome multidrug resistance in a complex biological system. aacrjournals.org

Human Tumor Xenograft Models in Mice

This compound has demonstrated a broad spectrum of antitumor activity in various human tumor xenograft models implanted in mice. aacrjournals.orgnih.govresearchgate.net Its efficacy has been particularly noted in models that are resistant to other established chemotherapeutic agents, highlighting its potential to overcome certain mechanisms of drug resistance. aacrjournals.orgresearchgate.net

Research involving murine models with human tumor xenografts has been crucial in evaluating the in vivo effectiveness of this compound. Studies have shown its activity against both drug-sensitive and multidrug-resistant (MDR) solid tumors. aacrjournals.org For instance, in a murine pancreatic adenocarcinoma model (Panc-03), which is sensitive to various oncolytic agents, this compound showed significant antitumor activity. aacrjournals.org More notably, it maintained potent activity against the MDR murine mammary adenocarcinoma model (Mamm-17/Adr), which overexpresses P-glycoprotein (P-gp), a key transporter associated with the MDR phenotype. aacrjournals.org This sustained efficacy in P-gp-overexpressing tumors underscores a key advantage of this compound. aacrjournals.orgnih.gov

The antitumor effectiveness in these models is often quantified by metrics such as log cell kill, which represents the magnitude of cancer cell reduction. In comparative studies, this compound demonstrated substantial log kill values against both sensitive and resistant tumor lines, indicating its robust cytotoxic effect in vivo. aacrjournals.org

Tumor ModelTumor TypeResistance PhenotypeLog Kill Value
Panc-03Murine Pancreatic AdenocarcinomaSensitive1.9
Mamm-17/AdrMurine Mammary AdenocarcinomaMultidrug-Resistant (P-gp Overexpression)2.0

Comparative Studies with Other Antimitotic Agents (e.g., Paclitaxel, Vinca Alkaloids)

The preclinical evaluation of this compound has consistently revealed its superior potency when compared to other clinically relevant antimitotic agents, such as paclitaxel and the Vinca alkaloids (e.g., vincristine and vinblastine). In vitro studies have shown that the antiproliferative activity of this compound against various tumor cells is significantly more potent, with reports indicating it to be 40 to 400 times more powerful than these established drugs. aacrjournals.orgnih.gov

A critical differentiator for this compound is its relative insensitivity to common drug resistance mechanisms that limit the efficacy of paclitaxel and Vinca alkaloids. aacrjournals.orgnih.gov These agents are known substrates for MDR transporters like P-glycoprotein (P-gp), which actively pump the drugs out of cancer cells, reducing their intracellular concentration and effectiveness. aacrjournals.org In contrast, this compound has demonstrated little susceptibility to these P-gp efflux pumps, allowing it to maintain its potent activity in tumor cell lines that have developed resistance to other microtubule-targeting agents. aacrjournals.orgnih.gov

In vivo comparative studies further support the superior efficacy of this compound. In a study involving mice bearing intraperitoneal OVCAR-3 human ovarian carcinoma, treatment with this compound resulted in a notably longer mean survival time compared to animals treated with paclitaxel or docetaxel. nih.gov This demonstrates its potent antitumor effect in a clinically relevant in vivo model.

AgentTumor ModelMetricResult
This compoundOVCAR-3 Human Ovarian CarcinomaMean Survival Time123 days
PaclitaxelOVCAR-3 Human Ovarian CarcinomaMean Survival Time85 days
DocetaxelOVCAR-3 Human Ovarian CarcinomaMean Survival Time80 days
Untreated ControlOVCAR-3 Human Ovarian CarcinomaMean Survival Time72 days

Metabolic Stability of this compound and Analogues in Biological Media (e.g., Plasma)

Pharmacokinetic studies in mice have provided specific data on the half-life of this compound in plasma. Following intravenous administration, this compound is eliminated rapidly, with a reported plasma half-life of approximately 35 minutes. nih.govresearchgate.net

Research into cryptophycin analogues has sought to further improve upon these properties. Cryptophycin 55, the chlorohydrin analogue of this compound, was found to be more active but exhibited lower stability. researchgate.net However, it also demonstrated a slightly longer plasma half-life of 44 minutes in mice. nih.govresearchgate.net Interestingly, studies revealed that Cryptophycin 55 can act as a prodrug, converting to this compound within the body. nih.govresearchgate.net This bioconversion leads to increased retention and a higher area under the curve (AUC) for this compound specifically within tumor tissue compared to direct administration of this compound, suggesting a tumor-targeting advantage. nih.govresearchgate.net

To address the chemical instability of certain potent analogues like the chlorohydrins, further modifications have been explored. The synthesis of glycinate (B8599266) esters of the chlorohydrin hydroxyl group yielded compounds with not only enhanced chemical stability and aqueous solubility but also retained or even superior in vivo activity against solid tumors. researchgate.net

CompoundMatrixSpeciesHalf-Life (t½)
This compoundPlasmaMouse35 minutes
Cryptophycin 55PlasmaMouse44 minutes

Mechanisms of Resistance to Cryptophycin 52 Beyond Efflux Pumps

Cellular Drug Resistance Phenotypes Independent of Transporters

Research has identified alterations in the drug's primary target, tubulin, as a key mechanism of resistance to Cryptophycin (B1240208) 52 that does not involve efflux pumps. acs.org Tubulin is a critical protein in the formation of microtubules, which are essential for cell division. acs.org Cryptophycin 52 functions by binding to tubulin and disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis. aacrjournals.orgnih.gov

Mechanisms of resistance independent of efflux pumps can include:

Alterations in the Drug Target: Mutations in the genes encoding tubulin subunits (α- and β-tubulin) can alter the binding site of this compound, thereby reducing its efficacy. acs.org These conformational changes can prevent the drug from effectively inhibiting microtubule polymerization and depolymerization. researchgate.netnih.gov

Altered Tubulin Isotype Expression: The expression of different tubulin isotypes can influence a cell's sensitivity to microtubule-targeting agents. Some isotypes may have a lower affinity for this compound, leading to an inherently resistant phenotype. acs.org

Modifications in Microtubule Regulatory Proteins: Changes in proteins that regulate microtubule dynamics can also contribute to resistance. These modifications may counteract the disruptive effects of this compound on the microtubule network. acs.org

Apoptosis Regulation: The apoptotic response to this compound can be modulated by the Bcl-2 family of proteins. nih.gov Overexpression of anti-apoptotic proteins like Bcl-2 can make cells more resistant to the drug-induced cell death cascade. nih.gov The induction of apoptosis by this compound has been shown to be associated with multiple, cell line-specific alterations in apoptosis-related proteins and pathways. nih.govaacrjournals.org For instance, LNCaP prostate cancer cells overexpressing Bcl-2 demonstrated increased resistance to apoptosis induced by this compound. nih.gov

Intrinsic vs. Acquired Resistance Mechanisms (Research Observations)

Resistance to chemotherapeutic agents can be either intrinsic (pre-existing) or acquired (developed in response to treatment). encyclopedia.pub

Intrinsic Resistance: This form of resistance exists in cancer cells prior to any exposure to the drug. encyclopedia.pub In the context of this compound, intrinsic resistance could be due to:

Pre-existing Tubulin Mutations: A tumor may naturally harbor subpopulations of cells with tubulin mutations that confer resistance to this compound.

Inherent Cellular Environment: The specific cellular context, including the expression levels of various tubulin isotypes and microtubule regulatory proteins, can render some cancer cell lines naturally less sensitive to the drug. acs.org For example, PC-3 prostate cancer cells were observed to be less responsive to this compound-induced cell death compared to LNCaP and DU-145 cells. nih.gov

Acquired Resistance: This type of resistance develops as a result of the selective pressure exerted by the drug during therapy. encyclopedia.pub Research observations suggest that prolonged exposure to this compound can lead to the selection and expansion of cancer cell populations with resistance-conferring genetic or epigenetic changes. encyclopedia.pub These acquired mechanisms often involve the same pathways as intrinsic resistance, such as:

Selection for Tubulin Mutations: Continuous treatment can select for cancer cells that acquire mutations in tubulin, reducing the drug's binding affinity.

Alterations in Apoptotic Pathways: Cells may adapt to the presence of this compound by upregulating anti-apoptotic proteins or downregulating pro-apoptotic factors, thereby evading cell death. nih.gov

The following table summarizes research findings on cellular resistance to this compound, distinguishing between intrinsic and acquired observations.

Resistance MechanismTypeCell Line/ModelObserved Effect
Alterations in TubulinAcquired/IntrinsicVarious cancer cell linesReduced binding affinity of this compound, leading to decreased drug efficacy. acs.org
Overexpression of Bcl-2Acquired/IntrinsicLNCaP prostate cancer cellsIncreased resistance to this compound-induced apoptosis. nih.gov
Cell-Type Specific Apoptotic PathwaysIntrinsicPC-3 prostate cancer cellsLess responsive to this compound-induced cell death compared to other prostate cancer cell lines. nih.gov

Future Research Directions and Translational Perspectives Non Clinical Focus

Rational Design and Synthesis of Novel Cryptophycin (B1240208) Analogues for Enhanced Therapeutic Index

A primary focus of ongoing research is the rational design and synthesis of new cryptophycin analogues with an improved therapeutic index. This involves modifying the core structure of Cryptophycin 52 to reduce toxicity while maintaining or enhancing its potent anti-cancer activity. Structure-activity relationship (SAR) studies have been instrumental in this endeavor, identifying key structural components essential for its biological function. nih.govresearchgate.net

Researchers have explored modifications at all four units (A, B, C, and D) of the cryptophycin scaffold. nih.govbeilstein-journals.org For instance, the synthesis of analogues with alterations in the para-phenyl position of unit A and the epoxide moiety have yielded compounds with retained or even increased cytotoxicity. nih.govresearchgate.net Modifications at the D-tyrosine residue in unit B have also been investigated, revealing that while some changes drastically reduce cytotoxicity, others can be made without a significant loss of activity, offering potential points for conjugation. beilstein-journals.orgnih.gov The development of novel synthetic routes, such as those employing iridium-catalyzed crotylation and ring-closing metathesis, has facilitated the efficient and flexible production of these analogues. researchgate.netrsc.orgnih.gov

The synthesis of fluorinated cryptophycin analogues is another promising avenue. One such analogue, with a trifluoromethyl-modified unit A, demonstrated high activity in the low picomolar range. beilstein-journals.org These efforts highlight a strategic approach to fine-tuning the molecular architecture of cryptophycins to create derivatives with superior pharmacological profiles.

Optimization of Targeted Drug Delivery Systems for Cryptophycin Payloads

Given the high potency and systemic toxicity of this compound, targeted drug delivery systems are crucial for harnessing its therapeutic potential. beilstein-journals.orgnih.gov The development of antibody-drug conjugates (ADCs) and peptide-drug conjugates (PDCs) allows for the selective delivery of cryptophycin payloads to cancer cells, thereby minimizing off-target effects. beilstein-journals.orgnih.gov

A significant challenge has been the lack of a suitable functional group on the natural cryptophycin structure for conjugation. beilstein-journals.orgbeilstein-journals.org To address this, researchers have synthesized analogues with strategically placed functional groups that allow for covalent attachment to targeting moieties like antibodies or peptides. beilstein-journals.orgchemistryviews.org For example, a p-(aminomethyl)phenyl aza-cryptophycin analogue was specifically designed for antibody conjugation. chemistryviews.org Similarly, modifications in unit B to introduce handles for conjugation have been explored, with some analogues maintaining subnanomolar cytotoxicity. beilstein-journals.orgnih.gov

The design of the linker connecting the cryptophycin payload to the targeting vehicle is also critical. beilstein-journals.org These linkers need to be stable in circulation but cleavable within the tumor microenvironment to release the active drug. beilstein-journals.orgresearchgate.net Studies on RGD-cryptophycin conjugates, which target integrin αvβ3, have provided valuable insights into the influence of the linker and self-immolative spacers on drug release and stability. mdpi.comnih.gov

Advancements in Scalable Biotechnological Production Methods for Complex Analogues

The complex structure of cryptophycins makes their total chemical synthesis challenging and expensive, hindering large-scale production. mdpi.com Consequently, biotechnological approaches are being actively explored to provide a more sustainable and scalable supply. acs.organr.fr

Precursor-directed biosynthesis and chemoenzymatic strategies offer a promising alternative. acs.org These methods leverage the biosynthetic machinery of the producing organisms, or isolated enzymes, to generate novel and poorly accessible cryptophycin analogues. acs.orgacs.org The cryptophycin thioesterase (CrpTE) and epoxidase (CrpE) have shown remarkable flexibility in catalyzing the macrocyclization and epoxidation of a variety of synthetic substrates, enabling the production of new derivatives. acs.orgumich.edu

Furthermore, optimizing the culture conditions of the natural producers, such as Nostoc sp., can enhance the yield of cryptophycins. mdpi.com Studies have shown that factors like light wavelength and intensity can significantly impact the production of these metabolites. mdpi.com For instance, orange-red light has been found to increase both the growth of the cyanobacteria and the concentration of cryptophycin. mdpi.com These biotechnological advancements are key to making complex cryptophycin analogues more accessible for further research and development. acs.orgmdpi.comuva.es

Application of this compound as a Molecular Probe in Microtubule and Cell Biology Research

The potent and specific interaction of this compound with tubulin makes it an invaluable tool for studying microtubule dynamics and related cellular processes. aacrjournals.orgwikipedia.org It is known to be one of the most potent suppressors of microtubule dynamics, binding to microtubule ends with high affinity. aacrjournals.org This action arrests cells in the G2-M phase of the cell cycle, ultimately leading to apoptosis. aacrjournals.orgwikipedia.org

Recent crystallographic studies have provided high-resolution insights into the binding of cryptophycin derivatives to β-tubulin. nih.gov These studies have not only clarified the binding site at the maytansine (B1676224) site but have also revealed a second, novel binding site at the T5-loop of β-tubulin. nih.gov This discovery opens up new avenues for understanding the allosteric regulation of microtubule dynamics and for designing novel microtubule-targeting agents. nih.gov

Beyond its role in cancer cell biology, this compound and its fluorescently-labeled analogues can serve as molecular probes to investigate the intricate functions of the microtubule cytoskeleton in various cellular contexts. Its ability to potently disrupt microtubule function allows researchers to dissect the roles of these dynamic polymers in processes such as cell division, intracellular transport, and cell motility.

Q & A

Q. What is the molecular mechanism by which Cryptophycin 52 induces apoptosis in cancer cells?

this compound triggers apoptosis through dual mechanisms: (1) microtubule destabilization , which arrests cells in the G2/M phase by suppressing microtubule dynamics, leading to mitotic catastrophe ; and (2) caspase activation , particularly Caspase 8 (Casp8), via binding to its active site. Computational studies reveal that this compound forms six hydrogen bonds and hydrophobic interactions with 12 residues in Casp8 (e.g., ARG260, PHE355), with a binding free energy of -8.05 kcal/mol . Experimental validation using MD simulations (50 ns) confirmed complex stability, with RMSD < 2 Å and reduced flexibility in the Casp8 backbone .

Q. How does this compound interact with microtubule dynamics to exert its antitumor effects?

this compound binds to microtubule ends with high affinity (Kd = 47 nM), suppressing dynamic instability by reducing the rate of microtubule growth/shortening by >50% at 20 nM . This stabilization prevents spindle formation, leading to mitotic arrest. In vitro assays using HeLa cells showed IC50 values of 11 pM, with intracellular drug concentrations reaching ~8 µM (730-fold accumulation) . Key parameters include dynamicity (measure of microtubule turnover) and polymer mass retention , both assessed via time-lapse microscopy and [³H]-Cryptophycin 52 binding assays .

Q. What experimental models are commonly used to evaluate this compound’s efficacy?

  • In vitro : Drug-sensitive (CCRF-CEM leukemia) and multidrug-resistant (Adriamycin-resistant) cell lines are used to assess IC50 values and P-glycoprotein (P-gp) susceptibility .
  • In vivo : Murine xenografts (e.g., MX-1 breast carcinoma, H460 NSCLC) evaluate tumor regression and survival. For example, this compound extended survival in OVCAR-2 ovarian carcinoma models beyond docetaxel/paclitaxel .
  • Combination studies : Synergy with gemcitabine or 5-fluorouracil is quantified using Chou-Talalay combination indices .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations validate the stability of this compound-protein complexes?

MD simulations (e.g., GROMACS) analyze the RMSD (root-mean-square deviation), RMSF (fluctuations), and radius of gyration (Rg) of ligand-receptor complexes over 50 ns trajectories. For this compound-Casp8, RMSD stabilized at 1.8 Å after 10 ns, with Rg < 22 Å, indicating compact folding. Key interactions (e.g., hydrogen bonds at THR337, PHE356) were maintained throughout . Energy components (van der Waals, hydrogen bonding) are calculated using AutoDock .

Q. What structural modifications of this compound overcome multidrug resistance mediated by P-glycoprotein?

  • Fragment A modifications : Introduction of ionizable groups (e.g., -NH2, -COOH) in synthetic analogs improves water solubility but increases P-gp recognition. For example, analogs with polar substituents on the phenyl ring lost activity in Adriamycin-resistant lines .
  • Epoxide ring optimization : Chlorohydrin derivatives (e.g., Cryptophycin 55) showed enhanced stability but retained P-gp susceptibility .
  • Chemoenzymatic synthesis : CrpTE and CrpE enzymes generate analogs with heteroaromatic groups, reducing P-gp affinity while maintaining potency (IC50 < 1 nM in CCRF-CEM) .

Q. What methodological approaches assess synergistic effects of this compound in combination therapies?

  • Isobologram analysis : Quantifies synergy in NSCLC xenografts when combined with gemcitabine or cisplatin. For example, this compound + gemcitabine reduced tumor volume by 78% vs. 45% for monotherapy .
  • Flow cytometry : Measures cell cycle arrest (G2/M phase) and apoptosis (Annexin V/PI staining) in drug-sensitive vs. resistant lines .
  • Pharmacokinetic profiling : Plasma half-life (t1/2 = 4.2 hrs in mice) and tissue distribution are monitored via LC-MS/MS to optimize dosing schedules .

Addressing Data Contradictions

Q. Why do some this compound analogs lose efficacy in multidrug-resistant models?

While this compound itself shows reduced P-gp susceptibility compared to vinca alkaloids , structural modifications (e.g., hydroxylation of Fragment A) can reintroduce P-gp recognition. For example, analogs with hydrophilic groups exhibited 10-fold lower activity in Adriamycin-resistant lines due to efflux . This highlights the need for logP optimization (target ~3.5) to balance solubility and P-gp evasion.

Q. How do clinical toxicity profiles of this compound inform preclinical models?

Phase I trials reported dose-limiting neurotoxicity (grade ≥3) and fatigue . Preclinical studies now prioritize:

  • Toxicity mitigation : Adjusting dosing schedules (e.g., weekly vs. biweekly) to reduce cumulative exposure.
  • Biomarker identification : Casp8 activation (IHC intensity) correlates with tumor response in LC models, aiding patient stratification .

Methodological Innovations

Q. What computational tools are used for this compound-target interaction studies?

  • AutoDock/Vina : Predict binding modes and free energies (e.g., -8.05 kcal/mol for Casp8) .
  • CORINA : Generates 3D ligand structures from SMILES strings .
  • ProDRG : Prepares topology files for MD simulations .

Q. How are synthetic analogs of this compound characterized?

  • SAR studies : IC50 values in leukemia/ovarian lines guide prioritization. For example, Fragment A epoxides showed 5-fold higher potency than this compound in pancreatic adenocarcinoma models .
  • Crystallography : Resolves binding poses with β-tubulin (PDB: 1SA0) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cryptophycin 52
Reactant of Route 2
Cryptophycin 52

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.